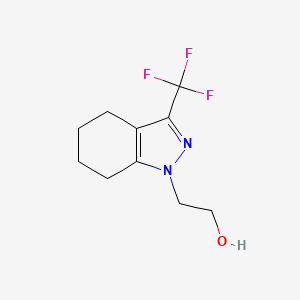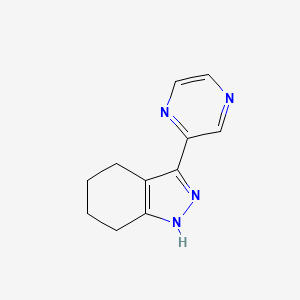![molecular formula C10H13N3 B1479860 1-(环丙基甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098091-13-3](/img/structure/B1479860.png)
1-(环丙基甲基)-6-甲基-1H-咪唑并[1,2-b]吡唑
描述
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
科学研究应用
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Due to its biological activity, it is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is used in the formulation of agrochemicals and pharmaceuticals, contributing to the development of products with enhanced efficacy and safety profiles.
作用机制
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets often play crucial roles in various physiological and pharmacological activities.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of many compounds .
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and potency in biochemical reactions .
Cellular Effects
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can impact cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to the inhibition or activation of the target biomolecule, resulting in changes in its activity and function. For instance, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. This compound exhibits varying degrees of stability and degradation, depending on the experimental conditions. For instance, it has been noted that 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can degrade over time when exposed to certain environmental factors, such as light and temperature. This degradation can lead to a decrease in its potency and efficacy in biochemical assays. Additionally, long-term exposure to 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has been shown to result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and alterations in physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can serve as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic flux and metabolite levels. For example, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has been shown to inhibit certain enzymes involved in the biosynthesis of key metabolites, leading to changes in their concentrations within the cell. Additionally, this compound can interact with cofactors, such as NADH and ATP, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as passive diffusion or active transport. Once inside the cell, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation. Additionally, this compound can be distributed to different tissues and organs, depending on its physicochemical properties and interactions with transport proteins .
Subcellular Localization
The subcellular localization of 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For instance, 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
准备方法
The synthesis of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with cyclopropylmethyl ketones under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize the yield and purity of the compound, ensuring scalability and cost-effectiveness.
化学反应分析
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl or cyclopropylmethyl positions, allowing the introduction of different functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that can further enhance the compound’s biological activity.
相似化合物的比较
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can be compared with other imidazo[1,2-b]pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile: This compound has a similar core structure but includes a carbonitrile group, which may alter its reactivity and biological activity.
6-Cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole: The presence of an additional cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its binding affinity to certain targets.
The uniqueness of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
属性
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-6-10-12(7-9-2-3-9)4-5-13(10)11-8/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNTWHXGCPZLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479778.png)
![1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479779.png)
![2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1479781.png)
![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1479782.png)
![3-(Hydroxymethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479784.png)
![2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479785.png)
![3-(Pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479787.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479789.png)
![1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479790.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479792.png)

![3-Phenyl-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479794.png)


